molecular formula C24H26FN3O2 B11309042 N-[4-(diethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide

N-[4-(diethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11309042
M. Wt: 407.5 g/mol
InChI Key: UOTXSEXTMGULCM-UHFFFAOYSA-N
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Description

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the diethylamino phenyl group: This can be achieved by reacting 4-bromoaniline with diethylamine under suitable conditions.

    Introduction of the fluorophenoxy group: This involves the nucleophilic substitution reaction of 4-fluorophenol with an appropriate leaving group.

    Coupling with pyridine: The final step involves coupling the intermediate with pyridine-2-carboxylic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
  • N-{[4-(METHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE

Uniqueness

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the presence of the diethylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C24H26FN3O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-2-(4-fluorophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C24H26FN3O2/c1-3-27(4-2)21-12-8-19(9-13-21)17-28(23-7-5-6-16-26-23)24(29)18-30-22-14-10-20(25)11-15-22/h5-16H,3-4,17-18H2,1-2H3

InChI Key

UOTXSEXTMGULCM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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